

A Comprehensive Review of Doripenem Hydrate's Antibacterial Spectrum

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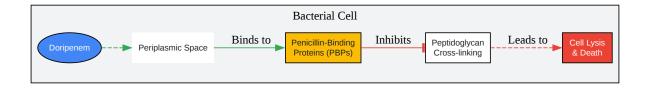
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Doripenem hydrate, a parenteral carbapenem antibiotic, exhibits a broad spectrum of in vitro activity against a wide array of Gram-positive and Gram-negative bacteria, including many multi-drug resistant (MDR) strains.[1][2][3] This technical guide provides a comprehensive overview of doripenem's antibacterial spectrum, detailing its efficacy against key clinical pathogens, the experimental methodologies used for its evaluation, and the underlying mechanisms of action and resistance.

Mechanism of Action

Like other β -lactam antibiotics, doripenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[4][5] This is achieved through the inactivation of essential penicillin-binding proteins (PBPs), which are enzymes crucial for the cross-linking of peptidoglycan.[4][6] Doripenem has a strong affinity for multiple PBPs, leading to cell lysis and death.[4][5] Notably, in Escherichia coli, doripenem binds to PBP 2, involved in maintaining cell shape, as well as PBPs 3 and 4.[4] In Pseudomonas aeruginosa, it demonstrates a high affinity for PBP 2 and PBP 3, contributing to its potent activity against this challenging pathogen.[5] Its chemical structure, featuring a 1- β -methyl group, confers stability against hydrolysis by most β -lactamases, including extended-spectrum β -lactamases (ESBLs) and AmpC β -lactamases.[1]





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Doripenem's mechanism of action targeting bacterial cell wall synthesis.

Antibacterial Spectrum: Quantitative Data

The in vitro activity of doripenem has been extensively evaluated against a wide range of clinical isolates. The following tables summarize the minimum inhibitory concentration (MIC) data, specifically MIC50 and MIC90 values (the concentrations at which 50% and 90% of isolates are inhibited, respectively), and susceptibility rates for key bacterial pathogens.

Gram-Negative Bacteria

Doripenem demonstrates potent activity against many clinically important Gram-negative bacteria, including Pseudomonas aeruginosa, Acinetobacter baumannii, and various species of Enterobacteriaceae.

Table 1: In Vitro Activity of Doripenem Against Pseudomonas aeruginosa



Study Region/Year	No. of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	% Susceptible	Comparator MIC90 (µg/mL)
Global (2003- 2007)[7]	14,979	-	8	77.2	Imipenem: >8, Meropenem: >8
Spain[8]	93	2	4	-	Imipenem: 8, Meropenem: 8
North India[9]	435	2	>32	51.0	Imipenem: >32, Meropenem: >32
Korea[10]	-	1	-	-	Imipenem: 2, Meropenem: 1
Global (ESBL- producers) [11]	201	-	2	90.5	Imipenem: 8, Meropenem: 2

Table 2: In Vitro Activity of Doripenem Against Acinetobacter species



Study	No. of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	% Susceptible	Comparator MIC90 (µg/mL)
Global (2003- 2007) (A. baumannii)[7]	-	-	-	41.8	Imipenem showed slightly greater activity
Pakistan (A. baumannii) [12]	-	32	32	23.33	-
France (A. baumannii) [13]	-	0.25	2	-	-
Korea (Acinetobacte r spp.)[10]	-	0.5	-	-	Imipenem: 2, Meropenem: 0.5
Brazil (Carbapenem -resistant A. baumannii) [14]	-	16	-	-	Imipenem: 32

Table 3: In Vitro Activity of Doripenem Against Enterobacteriaceae



Study	Organism	No. of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	% Suscepti ble	Comparat or MIC90 (µg/mL)
Global (2000- 2007)[15]	Enterobact eriaceae	36,614	-	-	98.7 (at ≤0.5 μg/mL)	-
Global (ESBL- producers) [11]	E. coli & K. pneumonia e	201	-	0.12	100 (at ≤0.5 μg/mL)	Imipenem: 0.5
France[13]	Enterobact eriaceae	-	0.06	0.25	-	-
USA (2005- 2006) (Ceftazidim e- susceptible)[16]	Enterobact eriaceae	-	-	0.12	>99	Imipenem: 2, Meropene m: 0.12

Gram-Positive Bacteria

Doripenem is also active against a range of Gram-positive pathogens, although its activity against some species, such as Enterococcus faecium, is limited.[17]

Table 4: In Vitro Activity of Doripenem Against Gram-Positive Bacteria



Organism	No. of Isolates	MIC50 (μg/mL)	MIC90 (μg/mL)	% Suscepti ble	Comparat or MIC90 (µg/mL)	Referenc e
Staphyloco ccus aureus (Oxacillin- susceptible)	22,389	-	≤0.06	-	-	[17]
Streptococ cus pneumonia e	10,260	-	0.5	-	Ceftriaxone /Cefepime: higher	[17]
Enterococc us faecalis	8,714	4	-	Modest activity	-	[17]
Enterococc us faecium	4,233	-	-	Largely inactive	-	[17]
Viridans group streptococc i	1,887	-	0.25	-	-	[17]
Beta- hemolytic streptococc i	4,598	-	≤0.06	-	Penicillin: similar	[17]

Anaerobic Bacteria

Doripenem demonstrates good in vitro activity against many anaerobic bacteria, including the Bacteroides fragilis group.[18]

Table 5: In Vitro Activity of Doripenem Against Anaerobic Bacteria



Organism	No. of Isolates	MIC Range (μg/mL)	% Susceptible	Comparator Activity	Reference
Bacteroides fragilis group	404	-	High	As active as imipenem and meropenem; more active than ertapenem	[18]
Gram- positive anaerobes	123	-	All susceptible	-	[18]

Experimental Protocols

The determination of doripenem's in vitro activity predominantly relies on standardized antimicrobial susceptibility testing methods.

Minimum Inhibitory Concentration (MIC) Determination

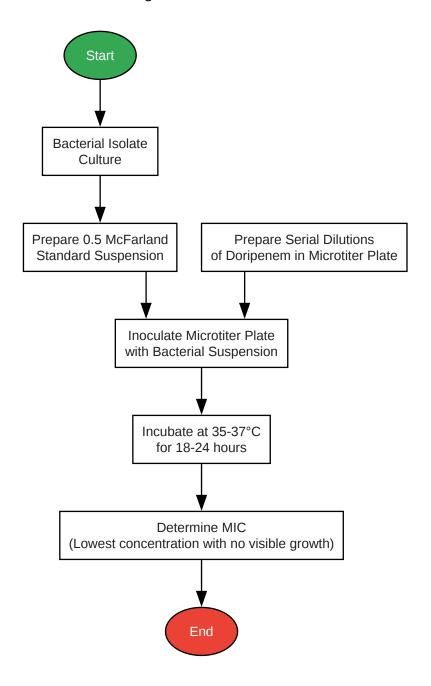
The most common methods for determining the MIC of doripenem are broth microdilution and agar dilution, as recommended by the Clinical and Laboratory Standards Institute (CLSI).[7][10] [16]

Broth Microdilution Method:

- Preparation of Inoculum: A standardized suspension of the test bacterium, equivalent to a
 0.5 McFarland turbidity standard, is prepared in a suitable broth medium.
- Serial Dilution of Doripenem: A two-fold serial dilution of doripenem is prepared in microtiter plates containing broth.
- Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
- Incubation: The plates are incubated under appropriate atmospheric and temperature conditions for 18-24 hours.



 Reading of Results: The MIC is determined as the lowest concentration of doripenem that completely inhibits visible bacterial growth.



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Workflow for determining Minimum Inhibitory Concentration (MIC) using broth microdilution.

Agar Dilution Method:



- Preparation of Agar Plates: A series of agar plates containing two-fold serial dilutions of doripenem are prepared.
- Preparation of Inoculum: A standardized bacterial suspension is prepared.
- Inoculation: A defined volume of the bacterial suspension is spotted onto the surface of each agar plate.
- Incubation: The plates are incubated under suitable conditions.
- Reading of Results: The MIC is the lowest concentration of doripenem that inhibits the visible growth of the bacteria on the agar surface.[19]

E-test (Epsilometer Test):

The E-test is a gradient diffusion method that can also be used to determine the MIC.[12][19] A plastic strip impregnated with a predefined gradient of doripenem is placed on an inoculated agar plate. After incubation, an elliptical zone of inhibition is formed, and the MIC is read where the ellipse intersects the scale on the strip.[12]

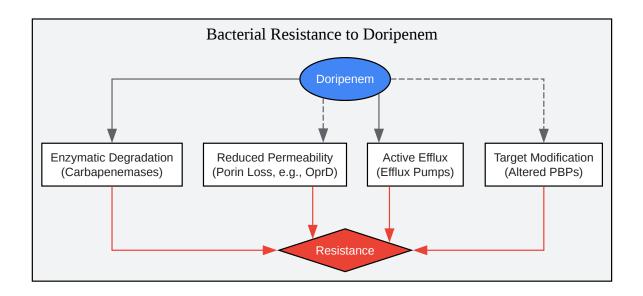
Mechanisms of Resistance

Bacterial resistance to doripenem, and carbapenems in general, can emerge through several mechanisms.

- Enzymatic Degradation: The production of carbapenemases, which are β-lactamases capable of hydrolyzing carbapenems, is a major mechanism of resistance.[1][5] These include metallo-β-lactamases (MBLs) and certain class A and D β-lactamases.[1][20]
- Reduced Permeability: Alterations in or loss of outer membrane porins, such as OprD in P. aeruginosa, can restrict the entry of doripenem into the bacterial cell, leading to reduced susceptibility.[20][21]
- Efflux Pumps: The overexpression of multi-drug efflux pumps can actively transport doripenem out of the bacterial cell before it can reach its PBP targets.[19][22]
- Alterations in Penicillin-Binding Proteins: Modifications in the structure of PBPs can reduce their affinity for doripenem, although this mechanism alone rarely confers high-level



resistance to carbapenems.[20]



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Key mechanisms of bacterial resistance to doripenem.

Conclusion

Doripenem hydrate possesses a broad and potent antibacterial spectrum, making it a valuable therapeutic option for a variety of serious bacterial infections, particularly those caused by multi-drug resistant Gram-negative pathogens.[2] Its stability against many β -lactamases and its strong affinity for essential PBPs contribute to its efficacy.[4][5] However, the emergence of resistance through mechanisms such as carbapenemase production, porin loss, and efflux pump overexpression remains a significant clinical challenge.[1][5][19] Continuous surveillance of doripenem's in vitro activity and a thorough understanding of resistance mechanisms are crucial for its judicious use and the preservation of its clinical utility.

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